molecular formula C9H10ClN3O B14046941 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride

Cat. No.: B14046941
M. Wt: 211.65 g/mol
InChI Key: ZVGWLJVLRLUARN-UHFFFAOYSA-N
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Description

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride is a chemical compound with the molecular formula C9H10ClN3O. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride typically involves the cyclization of acylthiosemicarbazides with iodine. This reaction is followed by desulfurization and intramolecular rearrangement to yield the desired oxadiazole derivative . Another method involves the use of benzohydrazide and carboxylic acid, with 1,1’-carbonyldiimidazole (CDI) and triphenylphosphine as dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Mechanism of Action

The mechanism of action of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride

InChI

InChI=1S/C9H9N3O.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H

InChI Key

ZVGWLJVLRLUARN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)C2=CC=CC=C2.Cl

Origin of Product

United States

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